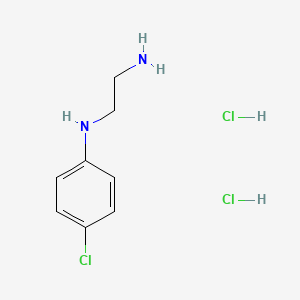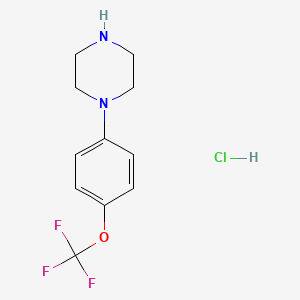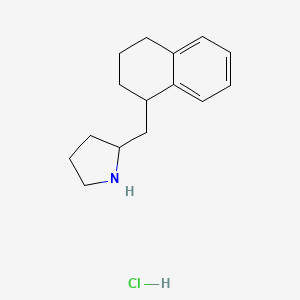
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C15H22ClN . It has a molecular weight of 251.79 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-2,5,9,13-14,16H,3-4,6-8,10-11H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Facile and Efficient Synthesis : An efficient synthesis procedure for a closely related compound, 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride, has been developed. This involves one-step synthesis of a key intermediate, indicating potential for scalable synthesis of related compounds like 2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride (Huang, Yeh, & Wong, 2008).
Chemical Properties and Reactions
- Spectroscopic Identification : A study identified various hydrochloride salts of cathinones, demonstrating the use of spectroscopic methods like GC-MS, IR, NMR, and single-crystal X-ray diffraction for identifying and characterizing compounds similar to this compound (Nycz et al., 2016).
Applications in Organic Chemistry
- Synthesis of Spiro Pyrrolidines : Research on the synthesis of spiro[tetrahydronaphthalen-one/butenolide]pyrrolidines through 1,3-dipolar cycloaddition, highlights the potential utility of similar compounds in creating complex molecular structures, which could be relevant for this compound (Raj & Raghunathan, 2003).
Medicinal Chemistry
- Antimicrobial and Antifungal Activity : A class of spiro pyrrolidines has been screened for antibacterial and antifungal activity, indicating potential for similar compounds like this compound in medicinal applications (Raj, Raghunathan, SrideviKumari, & Raman, 2003).
Wirkmechanismus
Biochemical Pathways
While specific pathways affected by THN-pyrrolidine are not explicitly documented, we can speculate based on its structural features. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold. It is present in various biologically active molecules, including alkaloids and pharmacologically important agents . THN-pyrrolidine likely influences pathways related to neurotransmission, inflammation, or cell signaling.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence THN-pyrrolidine’s efficacy and stability. For instance, pH variations may affect its solubility and absorption.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-2,5,9,13-14,16H,3-4,6-8,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQCMTVBBADAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



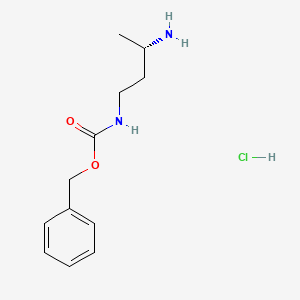
![Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride](/img/structure/B1433398.png)
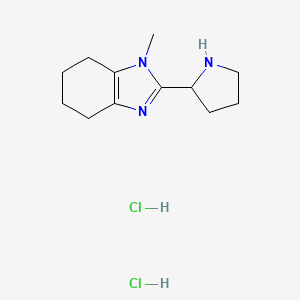
![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1433401.png)
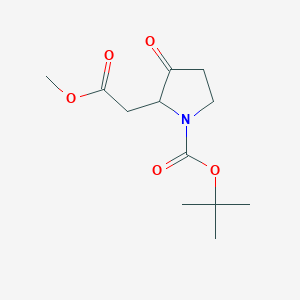

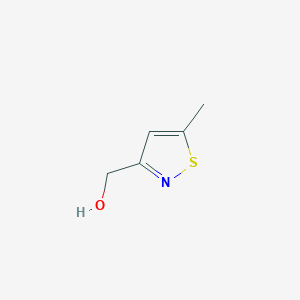
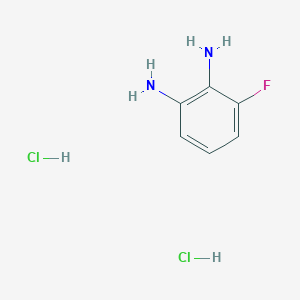
![1-[(E)-Methoxymethylene]tetralin](/img/structure/B1433410.png)
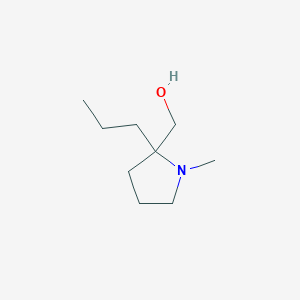
![{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B1433414.png)
![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433415.png)
